Dimethyl 9h-carbazole-3,6-dicarboxylate
Overview
Description
Dimethyl 9H-carbazole-3,6-dicarboxylate is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their stability and unique electronic properties. This compound is particularly notable for its applications in organic electronics and coordination chemistry due to its ability to form stable complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 9H-carbazole-3,6-dicarboxylate typically involves the esterification of 9H-carbazole-3,6-dicarboxylic acid. One common method includes the reaction of 9H-carbazole-3,6-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous addition of 9H-carbazole-3,6-dicarboxylic acid and methanol into a reactor containing the acid catalyst, followed by continuous removal of the product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 9H-carbazole-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Produces quinones and other oxidized derivatives.
Reduction: Yields alcohols and other reduced forms.
Substitution: Results in functionalized carbazole derivatives with various substituents.
Scientific Research Applications
Dimethyl 9H-carbazole-3,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks and coordination cages.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of dimethyl 9H-carbazole-3,6-dicarboxylate in various applications is largely dependent on its ability to interact with metal ions and form stable complexes. These interactions are facilitated by the carboxylate groups, which can coordinate with metal centers, and the aromatic carbazole ring, which can participate in π-π interactions. These properties make it an effective ligand in coordination chemistry and a useful component in organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate
- 3,6-Diacetyl-9H-carbazole
- Carbazole-3,6-dicarboxylic acid
Uniqueness
Dimethyl 9H-carbazole-3,6-dicarboxylate is unique due to its specific ester functional groups, which enhance its solubility and reactivity compared to other carbazole derivatives. Its ability to form stable metal complexes and its applications in organic electronics further distinguish it from similar compounds .
Properties
IUPAC Name |
dimethyl 9H-carbazole-3,6-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-20-15(18)9-3-5-13-11(7-9)12-8-10(16(19)21-2)4-6-14(12)17-13/h3-8,17H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIMLJKNXDMHNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC3=C2C=C(C=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284789 | |
Record name | dimethyl 9h-carbazole-3,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22404-78-0 | |
Record name | NSC39034 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39034 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dimethyl 9h-carbazole-3,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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